molecular formula C42H39N5O7 B560600 PBD dimer CAS No. 1222490-34-7

PBD dimer

Numéro de catalogue: B560600
Numéro CAS: 1222490-34-7
Poids moléculaire: 725.8 g/mol
Clé InChI: OMRPLUKQNWNZAV-CONSDPRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrrolobenzodiazepine (PBD) dimers are synthetic DNA-interactive agents comprising two PBD monomers linked via a flexible tether, enabling them to form interstrand or intrastrand DNA cross-links. These compounds bind sequence-selectively in the DNA minor groove, covalently alkylating guanine residues at the N2 position . Their mechanism involves creating durable DNA lesions that block replication and transcription, leading to apoptosis .

Clinically, PBD dimers like SJG-136 (SG2000) and SG3199 (the warhead of ADC payload tesirine) have advanced to Phase II trials for cancer therapy, demonstrating potent cytotoxicity at picomolar concentrations . Their integration into antibody-drug conjugates (ADCs) enhances tumor-targeted delivery, reducing systemic toxicity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SGD-1882 implique plusieurs étapes, commençant par la préparation du noyau de pyrrolobenzodiazépine. Ce noyau est ensuite dimérisé pour former le composé final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du dimère. La voie de synthèse exacte peut varier, mais elle comprend généralement des étapes telles que la cyclisation, la réduction et les réactions de couplage .

Méthodes de production industrielle

La production industrielle de SGD-1882 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chromatographie liquide haute performance pour la purification. La production est effectuée dans des conditions strictes pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

DNA Alkylation Mechanism

PBD dimers alkylate DNA through a two-step process:

StepDescriptionRate Constant (k)
Non-covalent binding Minor groove binding via van der Waals interactions and hydrogen bondingFast (µs–ms timescale)
Covalent cross-linking Imine (N10–C11) reacts with N2 of guanine, forming interstrand/intrastrand cross-linksSlow (34–2,414 hours)

Key Findings

  • Sequence specificity : Preferential cross-linking at 5′-PuGATCPy-3′ (Pu = purine, Py = pyrimidine) .
  • Cross-link types :
    • Interstrand : Stabilizes DNA by up to ΔT<sub>m</sub> = 47°C .
    • Intrastrand : Stabilizes DNA by ΔT<sub>m</sub> = 44°C .

Structural Modifications and Reactivity

Modifications to PBD dimers alter reactivity, solubility, and cytotoxicity:

Modification SiteImpact on ReactivityExample Compound
C8/C8′ linker Longer linkers (e.g., C8–O–(CH<sub>2</sub>)<sub>5</sub>–O–C8′) enhance cross-linking spanELB-21
C9 substituent −OH increases DNA affinity; −OCH<sub>3</sub> reduces activity due to steric hindrance SG3199
Hydrophilicity Polar groups (e.g., piperazine) improve aqueous solubilitySG3312

Hydrophilicity Optimization

  • SG3312: LogD = 2.24 vs. SG3199 (LogD = 3.52) .
  • Achieved via 4-methylpiperazine substitution at C2 .

Analytical Characterization

Advanced techniques validate reaction outcomes:

  • LC/MS : Monitors reaction progress (e.g., m/z = 483.00 [M + 2H]<sup>2+</sup> for SG3199) .
  • TLC : Tracks intermediates using silica gel F<sub>254</sub> plates .
  • DNA melting assays : Measures ΔT<sub>m</sub> to quantify DNA stabilization .

Stability and Degradation

PBD dimers exhibit variable stability under physiological conditions:

  • Hydrolytic stability : Bis-imine forms (e.g., SG3199) are stable in PBS (pH 7.4) but degrade in acidic lysosomes .
  • Enzymatic cleavage : Susceptible to hydrolysis by cathepsin B in ADC payload release .

Toxicity and Therapeutic Index

Reactivity correlates with toxicity:

Payload TypeMaximum Tolerated Dose (MTD) in RatsDNA Cross-links per µg DNA
Bis-alkylating PBD 0.1 mg/kg12–18
Mono-alkylating PBD 0.3 mg/kg4–6

Bis-alkylators (e.g., SG3199) show 3× higher toxicity but superior antitumor efficacy .

Case Study: SG3199

  • Structure : C8-linked dimer with 1,3-dioxypropyl spacer .
  • Reactivity : Forms interstrand cross-links in 5′-PuGATCPy-3′ sequences with k = 0.24 h<sup>−1</sup> .
  • ADC application : Conjugated to anti-CD19 antibodies (e.g., ADCT-402) for B-cell malignancies .

PBD dimers exemplify the interplay between chemical reactivity and therapeutic utility. Their controlled synthesis, selective DNA alkylation, and tunable stability make them cornerstone payloads in ADC development. Future research aims to balance potency with tolerability through rational design .

Applications De Recherche Scientifique

Key Applications

  • Antibody-Drug Conjugates (ADCs)
    • PBD dimers are increasingly utilized as payloads in ADCs due to their high potency and unique mechanism of action.
    • They are designed to target specific antigens on cancer cells, delivering cytotoxic agents directly to the tumor site while minimizing damage to healthy tissues.
  • Clinical Trials
    • Several PBD dimer-containing ADCs have entered clinical trials, showcasing promising results against various malignancies.
    • For example, SG2000 (SJG-136) has demonstrated significant antitumor activity in both solid tumors and hematological malignancies, leading to its progression into Phase II clinical trials for ovarian cancer and leukemia .
  • Combination Therapies
    • PBD dimers are being explored in combination with other therapeutic modalities, such as immune checkpoint inhibitors. This approach aims to enhance the overall efficacy by leveraging different mechanisms of action .

Case Study 1: SG3199 in Hematological Malignancies

  • Background : SG3199 is a this compound used in ADC formulations targeting CD19-expressing cells.
  • Findings : Clinical studies have shown that SG3199 exhibits substantial antitumor efficacy with manageable safety profiles. Patients treated with ADCs containing SG3199 demonstrated improved responses compared to traditional therapies .

Case Study 2: Loncastuximab Tesirine (ADCT-402)

  • Background : Loncastuximab tesirine is an ADC that incorporates a this compound payload targeting CD19.
  • Results : In clinical trials, this compound showed significant activity against relapsed or refractory B-cell malignancies. The study highlighted the ability of PBD dimers to overcome resistance mechanisms seen with other therapeutic agents .

Comparative Analysis of this compound Payloads

This compound Target Indication Clinical Phase Mechanism of Action Key Findings
SG2000Ovarian CancerPhase IIDNA Cross-linkingSignificant antitumor activity observed
SG3199Hematological MalignanciesPhase I/IIDNA Cross-linkingImproved response rates compared to standard therapy
Loncastuximab TesirineB-cell MalignanciesPhase IIDNA Cross-linkingEffective in relapsed/refractory cases

Mécanisme D'action

SGD-1882 exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the guanine bases. This crosslinking disrupts the DNA structure, inhibiting replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include DNA damage response and apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Linker Length and Flexibility

  • Shorter Linkers (Propyldioxy, 3-Carbon):
    SG2000 (SJG-136) with a propyldioxy linker exhibits potent cytotoxicity (mean GI₅₀ = 212 pM) but moderate DNA cross-linking efficiency. It forms stable adducts across a 3-base-pair sequence .
  • Extended Linkers (Pentyldioxy, 5-Carbon): SG2057, with a pentyldioxy linker, shows enhanced DNA cross-linking and cytotoxicity (GI₅₀ < 100 pM in some models), attributed to improved minor groove accommodation and increased flexibility .
  • Impact on Antibacterial Activity:
    In Gram-positive pathogens, elongation of the linker (e.g., SG-2860–2906 series) reduces antibacterial potency despite retained cytotoxicity, likely due to impaired cell wall penetration .

Table 1: Linker Length vs. Activity

Compound Linker Length Activity (IC₅₀/NM) Application
SG2000 3-Carbon 212 pM Solid Tumors
SG2057 5-Carbon <100 pM Hematologic Cancers
ELB-21 Rigid 0.1–1 mg/L (MIC) Antibacterial

C8-Substituted PBD Monomers and Hybrids

  • C8-Conjugated Monomers (e.g., GWL-78): These retain DNA-binding affinity but avoid cross-linking, enabling mono-alkylation.
  • PBD-Biaryl Conjugates: A newer class with non-PBD aromatic units (e.g., biaryl groups) shows improved tolerability in mice, with 26/43 compounds exhibiting MIC ≤4 mg/L against MRSA/VRE .

Comparison with Functional Analogs

PBD Dimers vs. Mono-Alkylating Agents

  • PDD-Based Payloads: Pyrridinobenzodiazepines (PDDs) are mono-alkylating agents with similar efficacy to PBD dimers but superior tolerability. For example, anti-CSPG4 ADCs with PDDs reduce liver toxicity in preclinical models .
  • PBD-Monoamine/Monoamide: PBD-monoamine retains ~5× higher potency (IC₅₀ = 8.6 nM) than monoamide (IC₅₀ = 27.1 nM), emphasizing the role of free amines in DNA interaction .

Table 2: Cytotoxic Potency of PBD Derivatives

Compound Mechanism Avg. IC₅₀ (nM)
PBD Dimer DNA Cross-Linking 1.6
PBD-Monoamine Mono-Alkylation 8.6
PBD-Monoamide Reduced Binding 27.1
PDD Payload Mono-Alkylation Comparable

Prodrug Strategies

  • SG2285: A bisulphite prodrug of SG2202 (C2-aryl-substituted dimer) improves solubility and reduces off-target toxicity. Activation in vivo releases the active dimer, achieving tumor regression at 0.5 mg/kg in xenografts .
  • EC2629:
    A folate receptor-targeted prodrug releases active PBD dimers intracellularly, requiring only 1.2×10⁴ cross-links/cell for efficacy, demonstrating high potency .

PBD Dimers in ADCs

  • SGN-CD33A/SGN-CD70A:
    These ADCs utilize engineered cysteine conjugation for site-specific this compound attachment, showing activity in AML and NHL .
  • MEDI3726 (ADCT-401): Targets PSMA in prostate cancer, delivering SG3197.

Table 3: this compound ADCs in Clinical Development

ADC Name Target Indication Phase Key Finding
SGN-CD33A CD33 AML Phase I Dose-dependent cytopenia
MEDI3726 PSMA Prostate Cancer Preclin 100% tumor regression
ABBV-176 PRLR Breast Cancer Preclin Efficacy in TNBC models

Activité Biologique

The pyrrolobenzodiazepine (PBD) dimer represents a novel class of potent anticancer agents, particularly in the context of antibody-drug conjugates (ADCs). This article provides an in-depth examination of the biological activity of PBD dimers, focusing on their mechanisms of action, efficacy in clinical settings, and structure-activity relationships.

PBD dimers exert their biological effects primarily through their ability to bind in the minor groove of DNA , forming covalent cross-links between DNA strands. This interaction is facilitated by the N10-C11 imine pharmacophore, which allows for sequence-selective binding, particularly to 5′-purine-guanine-purine sequences . The resulting cross-links are non-distorting and resistant to DNA repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Key Features:

  • Interstrand Cross-linking : PBD dimers create stable cross-links that hinder DNA replication and transcription.
  • Minimal DNA Distortion : The unique binding mechanism allows these agents to evade typical DNA damage repair pathways, enhancing their cytotoxicity .
  • Cell Cycle Independence : They maintain activity across different phases of the cell cycle, making them effective against a variety of tumor types .

Efficacy and Clinical Trials

PBD dimers have shown significant antitumor activity in both preclinical and clinical settings. Notable compounds include SJG-136 (SG2000) and SG3199, which have undergone extensive evaluation.

Table 1: Summary of Key Clinical Trials Involving PBD Dimers

CompoundIndicationPhaseOutcome
SJG-136Ovarian CancerPhase IISignificant efficacy; further trials ongoing
SG3199Solid Tumors & Hematological CancersPhase I/IIPotent cytotoxicity; GI50 values from 0.79 pM to 1.05 nM across cell lines
ADCT-402CD19+ MalignanciesPreclinicalPromising results; targeting low copy number antigens

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of PBD dimers has led to the development of more potent derivatives. Modifications at specific positions on the PBD structure have been shown to enhance cytotoxicity.

Key Findings:

  • C2 Position Modifications : Introducing unsaturation at the C2 position significantly increases potency. For instance, SG2202 demonstrated superior activity compared to its predecessors due to structural enhancements that improved binding affinity .
  • Linker Variations : The choice of linkers connecting PBD units influences both solubility and biological activity. Flexible linkers have been pivotal in optimizing drug delivery within ADCs .

Case Studies

  • SG2000 (SJG-136) :
    • Evaluated in multiple Phase I trials for its efficacy against various cancers including ovarian and hematological malignancies.
    • Showed a broad spectrum of activity with differential cytotoxicity observed in vitro, indicating potential for diverse therapeutic applications .
  • SG3199 :
    • Demonstrated exceptional potency with GI50 values indicating effective inhibition across a range of tumor cell lines.
    • Its mechanism involves rapid induction of apoptosis through robust DNA interstrand cross-linking, making it a strong candidate for ADC formulations targeting resistant tumors .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the cytotoxicity of PBD dimers in hematological versus solid tumors?

Methodological Answer: PBD dimers exhibit cell-type-dependent cytotoxicity, with hematological cancer cell lines (e.g., leukemia, lymphoma) showing greater sensitivity than solid tumors. Key steps include:

  • Cell Line Selection : Use validated models like Raji (Burkitt’s lymphoma) or HL-60 (acute myeloid leukemia) for hematological cancers, and MDA-MB-231 (breast) or A549 (lung) for solid tumors.
  • Dosage Optimization : Conduct dose-response assays (e.g., CellTiter-Glo®) with pM–nM ranges due to PBD dimers’ ultra-high potency (IC50: 0.1–10 pM in blood cancers vs. 1–100 pM in solid tumors) .
  • Multi-Drug Resistance (MDR) Models : Include MDR-overexpressing cell lines (e.g., NCI/ADR-RES) to confirm retained efficacy, as PBD dimers bypass P-glycoprotein efflux mechanisms .

Table 1: Representative Cytotoxicity Data for SG3199 (PBD Dimer)

Cell LineTumor TypeIC50 (pM)Reference
RajiLymphoma0.2
HL-60Leukemia0.5
MDA-MB-231Breast50
A549Lung100

Q. How do DNA cross-linking assays differentiate this compound activity from other alkylating agents?

Methodological Answer: PBD dimers form interstrand and intrastrand DNA cross-links via dual alkylation of guanine residues, distinguishing them from monofunctional agents (e.g., temozolomide). Key assays include:

  • Alkaline Comet Assay : Quantifies DNA strand breaks; PBD dimers show reduced single-strand breaks but increased cross-link-dependent damage .
  • High-Performance Liquid Chromatography (HPLC) : Detects stable DNA adducts (e.g., C8-linked PBD dimers) with longer half-lives (>24 hrs) compared to monoadducts .
  • Electrophoretic Mobility Shift Assay (EMSA) : Demonstrates DNA duplex stabilization due to cross-linking, correlating with cytotoxicity .

Advanced Research Questions

Q. What methodological considerations are critical when designing pharmacokinetic (PK) studies for this compound-based ADCs to account for anti-drug antibodies (ADA)?

Methodological Answer: ADA can reduce ADC exposure and confound PK data. Mitigation strategies include:

  • Preclinical Species Selection : Use humanized or immunodeficient models (e.g., NSG mice) to minimize ADA interference .
  • Tandem Measurements : Quantify total antibody, conjugated payload (acthis compound), and free this compound separately via LC-MS/MS, as ADA preferentially clears conjugated species .
  • Dose Fractionation : Administer multiple low doses to reduce ADA induction, as seen in primate studies where 0.2 mg/kg doses maintained detectable acPBD levels .

Q. How can structure-activity relationship (SAR) studies optimize DNA cross-linking efficiency while minimizing off-target toxicity?

Methodological Answer: SAR optimization focuses on:

  • Linker Chemistry : C8-linked dimers (e.g., SJG-136) enhance cross-link stability and reduce metabolic inactivation compared to C2-linked analogs .
  • Pro-Drug Strategies : Incorporate disulfide bonds (e.g., EC2629) that release active PBD dimers only in reducing tumor microenvironments, lowering systemic toxicity .
  • Steric Shielding : Modify the this compound’s imine moiety with polyethylene glycol (PEG) to prevent non-specific DNA binding until linker cleavage .

Table 2: Impact of Structural Modifications on this compound Activity

ModificationCross-Link EfficiencyIC50 (pM)Toxicity (Rodent LD50)
C8-Linked (SJG-136)High0.52 mg/kg
C2-Linked (Analog)Moderate100.5 mg/kg
Pro-Drug (EC2629)High*1*10 mg/kg
*Activated form in tumor microenvironment .

Q. What in vitro and in vivo models best predict clinical CYP-mediated drug-drug interactions (DDIs) for PBD dimers?

Methodological Answer: PBD dimers exhibit NADPH-dependent CYP3A4/5 inactivation, requiring:

  • Human Liver Microsomes (HLM) : Pre-incubate with NADPH to assess time-dependent inhibition (TDI). A >30-fold IC50 shift after 30 minutes indicates high DDI risk .
  • Transgenic CYP3A4 Mice : Monitor this compound clearance when co-administered with CYP3A4 substrates (e.g., midazolam) to validate HLM findings .
  • Clinical Bridging : Use static or dynamic models (e.g., Simcyp®) to predict AUC changes in patients .

Q. How can experimental design (e.g., Plackett-Burman, Box-Behnken) optimize ADC formulation parameters for this compound conjugation?

Methodological Answer: Statistical designs screen critical factors efficiently:

  • Plackett-Burman Design (PBD) : Identifies significant variables (e.g., poloxamer concentration, emulsification time) in nanoparticle formulations via two-level factorial models .
  • Box-Behnken Design (BBD) : Optimizes responses (e.g., encapsulation efficiency) using three-level interactions, validated by adjusted R² >0.95 .

Table 3: Key Factors in GRb1@PLGA Nanoparticle Optimization

FactorOptimal LevelImpact on Encapsulation Efficiency
Poloxamer Concentration1.5% w/vMaximizes colloidal stability
Stirring Speed800 rpmReduces nanoparticle aggregation
Organic:Aqueous Ratio1:3Enhances drug loading
Data derived from .

Propriétés

IUPAC Name

(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRPLUKQNWNZAV-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222490-34-7
Record name SGD-1882
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGD-1882
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.